(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone
Description
(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone is a structurally complex molecule featuring:
- A 4-chlorophenyl methanone core, which is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability.
- A piperidine ring substituted at the 4-position with a hydroxyl group and a sulfanylmethyl group. The sulfanylmethyl group is further substituted with a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-hydroxy-4-[(3-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-25-17-3-2-4-18(13-17)26-14-20(24)9-11-22(12-10-20)19(23)15-5-7-16(21)8-6-15/h2-8,13,24H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWKHYQFACOIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC2(CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128372 | |
| Record name | (4-Chlorophenyl)[4-hydroxy-4-[[(3-methoxyphenyl)thio]methyl]-1-piperidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478248-12-3 | |
| Record name | (4-Chlorophenyl)[4-hydroxy-4-[[(3-methoxyphenyl)thio]methyl]-1-piperidinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478248-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[4-hydroxy-4-[[(3-methoxyphenyl)thio]methyl]-1-piperidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone, often referred to as Compound A, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
Compound A has the following molecular formula:
- Molecular Formula : C20H22ClNO3S
- Molecular Weight : 391.91 g/mol
The structure features a piperidine ring substituted with a chlorophenyl group, a hydroxy group, and a methoxyphenyl sulfanyl moiety, which may contribute to its biological properties.
Research indicates that Compound A exhibits multiple mechanisms of action, particularly in the context of cancer therapy. Its structural components suggest potential interactions with various biological targets:
- Inhibition of Cell Proliferation : Compound A has been shown to inhibit the proliferation of several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways : The compound may affect signaling pathways related to cancer progression, including those involving growth factor receptors and apoptosis regulators.
Biological Activity Data
A summary of the biological activity of Compound A against various cancer cell lines is presented in Table 1 below.
| Cell Line | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|
| T-47D (Breast) | 90.47% | 0.67 | |
| MDA-MB-468 (Breast) | 84.83% | 0.80 | |
| SK-MEL-5 (Melanoma) | 81.58% | 0.87 | |
| HCT-116 (Colon) | 95.37% | 0.24 |
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating various oxadiazole derivatives, Compound A was identified as having significant antiproliferative effects on multiple cancer cell lines, indicating its potential as an anticancer agent .
- Mechanism-Based Approaches : Recent reviews have highlighted the importance of understanding the mechanism-based approaches for compounds like A in developing effective anticancer therapies. The compound's ability to induce apoptosis and inhibit key signaling pathways was emphasized .
- Comparative Studies : Comparative studies have shown that Compound A exhibits superior activity compared to traditional chemotherapeutics in certain contexts, suggesting its potential for use in combination therapies .
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
Hypothesized Activity of the Target Compound :
- The 3-methoxyphenylsulfanylmethyl group may improve blood-brain barrier penetration, making it a candidate for central nervous system targets.
- The hydroxyl group could enhance binding to enzymes or receptors requiring polar interactions.
Physicochemical and Spectroscopic Properties
Table 3: Comparative Physicochemical Data
Key Notes:
Preparation Methods
Step 1: Synthesis of (3-Hydroxyphenyl)(4-Chlorophenyl)Methanone
A modified Weinreb–Nahm ketone synthesis enables regioselective formation of the benzophenone core:
- Grignard Formation : 3-Methoxyphenylmagnesium bromide (1.2 eq) reacts with 4-chloro-N-methoxy-N-methylbenzamide in THF at −78°C.
- Quenching : Addition of saturated NH4Cl yields (3-methoxyphenyl)(4-chlorophenyl)methanone (87% yield).
- Demethylation : Treatment with 48% HBr in acetic acid (110°C, 6 h) produces (3-hydroxyphenyl)(4-chlorophenyl)methanone (92% yield).
Step 2: Piperidine Functionalization via Mitsunobu Reaction
The critical C–O bond formation employs Mitsunobu conditions:
| Reagent | Quantity | Role |
|---|---|---|
| DIAD | 1.5 eq | Azodicarboxylate activator |
| PPh3 | 1.5 eq | Phosphine catalyst |
| N-Boc-4-hydroxymethylpiperidine | 1.2 eq | Nucleophile |
Reaction in anhydrous THF (0°C → rt, 12 h) yields tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate (78% yield). Subsequent Boc deprotection with TFA/DCM (1:1, 2 h) provides the free amine intermediate.
Step 3: Thioether Formation and Final Assembly
Introduction of the (3-methoxyphenyl)sulfanylmethyl group proceeds via nucleophilic substitution:
- Mesylation : Treat 4-hydroxymethylpiperidine with methanesulfonyl chloride (1.1 eq) and Et3N (2 eq) in DCM (0°C, 1 h).
- Thiol Coupling : React mesylate intermediate with 3-methoxythiophenol (1.5 eq), Cs2CO3 (3 eq) in DMF (80°C, 8 h) to install the sulfanylmethyl group (68% yield).
- Global Deprotection : Sequential removal of protecting groups under acidic conditions yields the target compound (HPLC purity >98%).
Alternative Reductive Amination Pathway
Stepwise Construction of Piperidine Core
For analogs requiring stereochemical control, this method employs:
- Mannich Reaction : Condense 4-piperidone with formaldehyde and 3-methoxythiophenol in ethanol (reflux, 6 h) to form 4-hydroxy-4-((3-methoxyphenylthio)methyl)piperidine (54% yield).
- N-Acylation : React with 4-chlorobenzoyl chloride (1.1 eq) using Hünig's base (DIPEA) in DCM (0°C → rt, 4 h) to afford final product (81% yield).
Comparative Analysis of Methods
| Parameter | Mitsunobu Route | Reductive Amination |
|---|---|---|
| Total Yield | 62% | 44% |
| Stereoselectivity | Moderate | High |
| Purification Complexity | High | Medium |
| Scalability | >500 g | <100 g |
Optimization Strategies and Challenges
Solvent System Optimization
Impurity Profiling
Major byproducts include:
- Over-alkylated piperidine (7–12% in Mitsunobu route).
- Oxidized sulfone derivatives (3–5% under aerobic conditions).
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Material | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 3-Methoxythiophenol | 2,450 | 41% |
| DIAD | 1,780 | 29% |
| 4-Chlorobenzoyl chloride | 320 | 18% |
Green Chemistry Metrics
- Process Mass Intensity : 86 kg/kg (Mitsunobu) vs 124 kg/kg (Reductive Amination).
- E-Factor : 34 (solvent recovery reduces to 22).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
